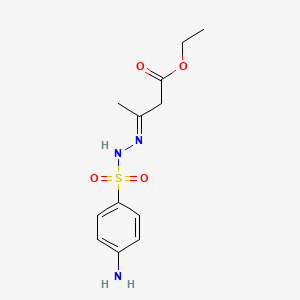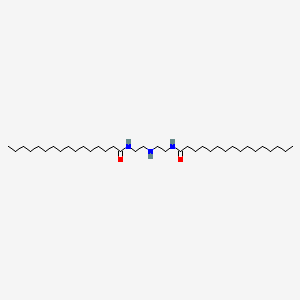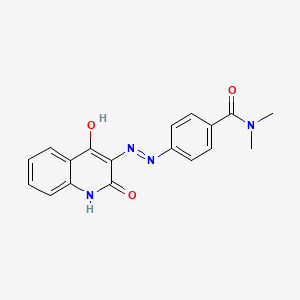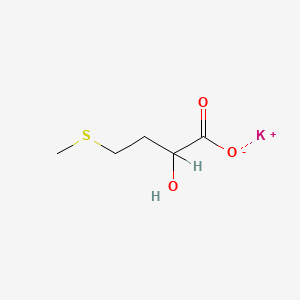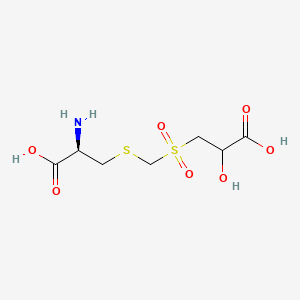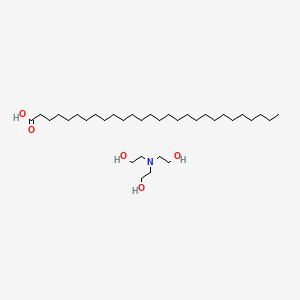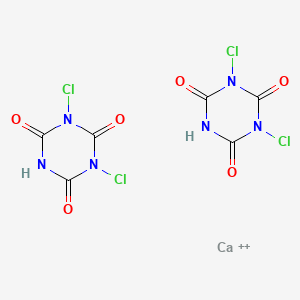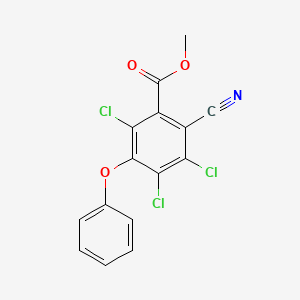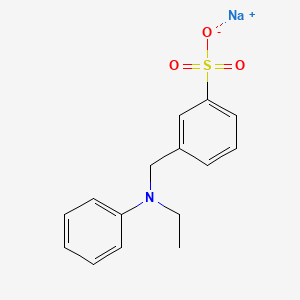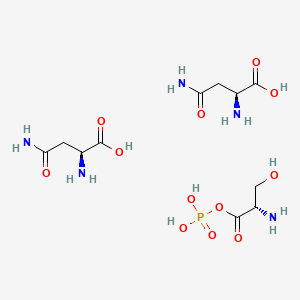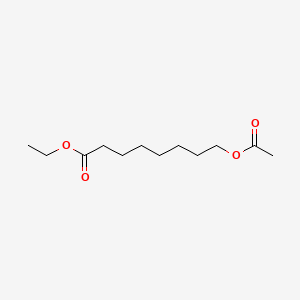
Ethyl 8-(acetoxy)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-(acetoxy)octanoate is an organic compound with the molecular formula C12H22O4. It is an ester derived from octanoic acid and ethanol, featuring an acetoxy group at the eighth carbon of the octanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 8-(acetoxy)octanoate can be synthesized through esterification reactions. One common method involves the reaction of octanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form ethyl octanoate. Subsequently, the ethyl octanoate undergoes acetylation using acetic anhydride and a base like pyridine to introduce the acetoxy group at the eighth carbon position .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-(acetoxy)octanoate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In acidic conditions, this compound can be hydrolyzed to yield octanoic acid and ethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of various derivatives.
Major Products Formed:
Hydrolysis: Octanoic acid and ethanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-(acetoxy)octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of ethyl 8-(acetoxy)octanoate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. This hydrolysis can affect cellular processes by altering the pH and interacting with enzymes involved in metabolic pathways . Additionally, the ester linkage can be cleaved by esterases, leading to the release of active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl octanoate: Similar in structure but lacks the acetoxy group.
Ethyl hexanoate: A shorter chain ester with similar properties.
Ethyl butanoate: Another ester with a shorter carbon chain.
Uniqueness: Ethyl 8-(acetoxy)octanoate is unique due to the presence of the acetoxy group at the eighth carbon position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .
Properties
CAS No. |
93919-03-0 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl 8-acetyloxyoctanoate |
InChI |
InChI=1S/C12H22O4/c1-3-15-12(14)9-7-5-4-6-8-10-16-11(2)13/h3-10H2,1-2H3 |
InChI Key |
HDULGKMDLBJWKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


